Tyramine hydrochloride
Overview
Description
Tyramine hydrochloride: is a naturally occurring monoamine compound derived from the amino acid tyrosine. It is known for its role in inducing the release of catecholamines, which are neurotransmitters such as dopamine, norepinephrine, and epinephrine . This compound is commonly found in various foods, especially those that are fermented, aged, or spoiled .
Mechanism of Action
Target of Action
Tyramine hydrochloride primarily targets catecholamine . Catecholamines are a group of hormones, including dopamine, norepinephrine, and epinephrine, that play a crucial role in the body’s fight or flight response .
Mode of Action
Tyramine acts by inducing the release of catecholamine . An important characteristic of this compound is its impediment to cross the blood-brain barrier, which restrains its side effects to only nonpsychoactive peripheral sympathomimetic effects .
Biochemical Pathways
Tyramine is a naturally occurring monoamine compound and trace amine derived from the amino acid tyrosine . It is metabolized by various enzymes, including monoamine oxidases . Normally, tyramine is degraded by monoamine oxidases (MAOs) .
Pharmacokinetics
The pharmacokinetics of tyramine is highly variable among individuals . On average, as much as 76.8% of the dose is recovered in urine in the form of the MAO-catalysed metabolite 4-hydroxyphenylacetic acid (4-HPAA), confirming that oxidative deamination by MAO-A is the quantitatively most relevant metabolic pathway . The systemic exposure of 4-HPAA varied only up to 3-fold, indicating no strong heritable variation in peripheral MAO-A activity .
Result of Action
The action of tyramine results in the release of catecholamines, leading to various physiological effects . For instance, systolic blood pressure increased by more than 10 mmHg in 71% of the volunteers and correlated strongly with systemic tyramine concentration . In less than 10% of participants, individually variable blood pressure peaks by >40 mmHg above baseline were observed at tyramine concentrations of >60 µg/l .
Action Environment
The action of tyramine can be influenced by various environmental factors. For example, tyramine levels in food can go up when foods are at room temperature or go past their freshness date . Also, tyramine is a natural constituent of numerous food products, and its levels can be influenced by a large number of intrinsic and extrinsic factors . Therefore, the dietary intake and storage conditions of food can significantly affect the action, efficacy, and stability of tyramine .
Biochemical Analysis
Biochemical Properties
Tyramine hydrochloride may be produced by the action of the enzyme tyrosine hydroxylase to form tyrosine that subsequently undergoes decarboxylation via the action of the enzyme tyrosine decarboxylase to form tyramine . It is a trace amine-associated receptor 1 (TAAR1) agonist .
Cellular Effects
This compound ingestion depletes serotonin, epinephrine, and norepinephrine reserves . This results in elevated biological events such as cardiovascular function, blood pressure, glucose production, and overall metabolism .
Molecular Mechanism
This compound activates TAAR1 . It also inhibits the release of norepinephrine and dopamine in isolated rat caudate nucleus .
Temporal Effects in Laboratory Settings
The pharmacokinetics, pharmacodynamics, and pharmacogenetics of this compound were studied in 88 healthy volunteers after oral administration of a 400 mg dose . A strong interindividual variation in systemic tyramine exposure was observed .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Systolic blood pressure increased by more than 10 mmHg in 71% of the volunteers and correlated strongly with systemic tyramine concentration .
Metabolic Pathways
This compound is a prototypic substrate of monoamine oxidase A (MAO-A) . As much as 76.8% of the dose was recovered in urine in the form of the MAO-catalyzed metabolite 4-hydroxyphenylacetic acid (4-HPAA), confirming that oxidative deamination by MAO-A is the quantitatively most relevant metabolic pathway .
Transport and Distribution
It is known that this compound can cross the blood-brain barrier, which suggests that it may be transported across cell membranes .
Subcellular Localization
Given its role as a neurotransmitter and its ability to cross the blood-brain barrier, it is likely that it is found in high concentrations in the synaptic clefts of neurons .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tyramine hydrochloride can be synthesized through a biocatalytic process involving multiple steps. One effective method involves the conversion of serine to tyrosine using serine deaminase and tyrosine phenol-lyase, followed by the decarboxylation of tyrosine to tyramine using tyrosine decarboxylase . This process is carried out under specific conditions such as pH 8.0, 37°C, and the presence of Triton X-100 .
Industrial Production Methods: In industrial settings, this compound is often produced through the acid hydrolysis of keratin-containing materials, such as hair and feathers. This method generates a significant amount of keratin acid hydrolysis wastewater, which can be recycled to produce this compound with high yield .
Chemical Reactions Analysis
Types of Reactions: Tyramine hydrochloride undergoes various chemical reactions, including:
Oxidation: Tyramine can be oxidized to form 4-hydroxyphenylacetaldehyde.
Substitution: It can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include monoamine oxidase enzymes.
Substitution: Reagents such as carbodiimides are used for substitution reactions.
Major Products:
Oxidation: 4-hydroxyphenylacetaldehyde.
Substitution: Tyramine-based hydrogels and other derivatives.
Scientific Research Applications
Chemistry: Tyramine hydrochloride is used in the synthesis of various chemical compounds and materials, including hydrogels and signal amplification reagents .
Biology: In biological research, this compound is used to study neuronal stimulation and neurotransmitter release .
Medicine: this compound is investigated for its potential therapeutic applications, including drug delivery systems for rheumatoid arthritis treatment .
Industry: It is used in the production of biodegradable materials and as a precursor for various industrial chemicals .
Comparison with Similar Compounds
Phenylethylamine: Similar in structure and function, also acts as a neurotransmitter.
Octopamine: Another monoamine compound with similar physiological effects.
Uniqueness: Tyramine hydrochloride is unique in its inability to cross the blood-brain barrier, which limits its effects to peripheral sympathomimetic actions . This characteristic distinguishes it from other similar compounds that can affect the central nervous system.
Properties
IUPAC Name |
4-(2-aminoethyl)phenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c9-6-5-7-1-3-8(10)4-2-7;/h1-4,10H,5-6,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNISDHSYKZAWOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8034087 | |
Record name | Tyramine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8034087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60-19-5 | |
Record name | Tyramine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tyramine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060195 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tyramine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27430 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Phenol, 4-(2-aminoethyl)-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tyramine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8034087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxyphenethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.420 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TYRAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5KDH3H147 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does tyramine hydrochloride exert its sympathomimetic effects?
A1: this compound acts as an indirect sympathomimetic agent by triggering the release of norepinephrine from neuronal storage vesicles. [, ]. This released norepinephrine then interacts with adrenergic receptors, leading to various physiological effects like increased heart rate and blood pressure. [, ].
Q2: How does reserpine pretreatment affect the activity of this compound?
A2: Reserpine depletes norepinephrine stores, thereby diminishing the pressor effects of this compound. [, ]. This highlights the dependence of tyramine's action on the availability of norepinephrine.
Q3: Can the effects of this compound be restored after reserpine treatment?
A3: Yes, prolonged infusion of norepinephrine [] or metaraminol [] can restore the pressor response to this compound in reserpinized animals. This further supports the concept that tyramine's actions are mediated by norepinephrine release.
Q4: Does this compound interact with monoamine oxidase (MAO)?
A4: Yes, this compound is a substrate for MAO, particularly MAO-A, which plays a crucial role in its metabolism []. This interaction forms the basis for understanding potential drug interactions with MAO inhibitors.
Q5: What happens when this compound is administered to individuals taking MAO inhibitors?
A5: Co-administration of this compound with MAO inhibitors, especially MAO-A inhibitors like moclobemide, can lead to a significant potentiation of its pressor effects []. This is because MAO inhibition prevents tyramine breakdown, leading to its accumulation and exaggerated sympathomimetic responses.
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C8H12ClNO, and its molecular weight is 173.64 g/mol. []
Q7: What is the crystal structure of this compound?
A7: this compound crystallizes in the orthorhombic system, belonging to the space group Pbcn. The unit cell dimensions are a = 19.961 Å, b = 10.756 Å, and c = 8.243 Å. []
Q8: Can this compound be used in analytical techniques like micellar electrokinetic chromatography (MEKC)?
A8: Yes, this compound has been successfully employed as an internal standard in MEKC methods for the simultaneous determination of antiviral drugs like acyclovir and valacyclovir, along with their impurity guanine. []
Q9: Does this compound participate in any enzymatic reactions?
A9: While not a catalyst itself, this compound serves as a substrate for enzymes like tyrosinase [] and monoamine oxidase [, ]. These enzymatic reactions are crucial for understanding tyramine's metabolism and potential applications.
Q10: Have computational methods been applied to study this compound?
A10: Yes, density functional theory (DFT) calculations have been employed to investigate the vibrational dynamics and potential energy distribution of this compound, providing insights into its structural and electronic properties. []
Q11: How do structural modifications to tyramine affect its biological activity?
A11: While specific SAR studies are limited within the provided research, the presence of the hydroxyl group on the aromatic ring is known to be crucial for the interaction of tyramine with tyrosinase []. Modifications to this group or the amine side chain could potentially alter its binding affinity and biological activity.
Q12: What analytical techniques are commonly employed to detect and quantify this compound?
A12: Several techniques have been used for this compound analysis, including gas chromatography (GC) [], high-performance liquid chromatography (HPLC) [], micellar electrokinetic chromatography (MEKC) [], and nuclear magnetic resonance (NMR) []. The choice of method depends on the specific application and required sensitivity.
Q13: What is the importance of analytical method validation in this compound research?
A13: Analytical method validation is crucial to ensure the accuracy, precision, and reliability of the obtained data. This involves establishing parameters like linearity, limit of detection, limit of quantification, recovery, and stability, ensuring that the analytical method is fit for its intended purpose. []
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